4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid
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Overview
Description
4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid is a heterocyclic compound that features a pyrazole ring substituted with an amino group, a methoxyphenyl group, and a carboxylic acid group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Many compounds similar to “4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid” often target enzymes or receptors in the body. These targets are usually proteins that play crucial roles in biochemical pathways .
Mode of Action
The compound could interact with its target by binding to it, often at a specific site known as the active site. This binding could inhibit the target’s activity, alter its shape, or enhance its function .
Biochemical Pathways
The compound’s interaction with its target could affect various biochemical pathways. For example, if the target is an enzyme, inhibiting its activity could slow down or stop a particular biochemical reaction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would determine how it is taken up by the body, how it is distributed to different tissues, how it is metabolized, and how it is eliminated from the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound inhibits an enzyme involved in a disease process, this could alleviate symptoms of the disease .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate under acidic conditions to form the pyrazole ring. The resulting intermediate is then subjected to further reactions to introduce the amino and carboxylic acid groups.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalytic systems may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.
Major Products:
Oxidation: Nitro derivatives of the compound.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazole derivatives depending on the substituent introduced.
Scientific Research Applications
4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
4-Amino-1-phenyl-1H-pyrazole-3-carboxylic acid: Lacks the methoxy group, which may affect its biological activity and binding properties.
4-Amino-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid: Contains a chloro group instead of a methoxy group, which can influence its reactivity and interactions.
4-Amino-1-(4-hydroxyphenyl)-1H-pyrazole-3-carboxylic acid: Features a hydroxy group, potentially altering its solubility and biological effects.
Uniqueness: The presence of the methoxy group in 4-Amino-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid distinguishes it from similar compounds, potentially enhancing its biological activity and specificity. This unique substitution pattern may also influence its chemical reactivity and the types of derivatives that can be synthesized from it.
Properties
IUPAC Name |
4-amino-1-(4-methoxyphenyl)pyrazole-3-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-17-8-4-2-7(3-5-8)14-6-9(12)10(13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HYVQKYMBTLXQNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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